
Candicandiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candicandiol is a natural product found in Sideritis candicans, Sideritis infernalis, and other organisms with data available.
Applications De Recherche Scientifique
Biomarker Potential in Fungal Infections
Candicandiol, identified in studies as a component of the fungal cell wall, shows promise as a biomarker for invasive fungal infections. Research indicates that detecting fungal cell wall components like this compound could be crucial in identifying patients who might benefit from early antifungal treatment, especially in cases of invasive candidiasis which is associated with high mortality rates in adults (Ostrosky-Zeichner et al., 2011). Furthermore, the serum assay of this compound, in particular 1,3-β-d-glucan (a related component), has been found helpful in diagnosing Pneumocystis jiroveci pneumonia and invasive fungal infections (IFIs), showcasing its high diagnostic accuracy (Onishi et al., 2011).
Treatment Strategies in Fungal Infections
While studies on this compound specifically are limited, related research underscores the rising problem of antifungal resistance among Candida species, which poses a significant challenge in clinical settings. Azoles and echinocandins are primary antifungal drugs used globally, but resistance to these drugs among Candida species is increasing, necessitating a deeper understanding of resistance mechanisms to improve patient treatment (Pristov & Ghannoum, 2019). This highlights the potential need for biomarkers like this compound in developing targeted and effective treatment strategies.
Candida and Biotechnological Applications
In the realm of biotechnology, Candida yeasts, potentially related to this compound production, are noted for their industrial potential. These yeasts can serve as sources of microbial proteins, β-glucans, and other components with various health benefits. Furthermore, they can be used to produce valuable substances like citric acid, ethanol, and exopolysaccharides, which have applications in food processing, pharmaceuticals, and cosmetics (Kieliszek et al., 2017).
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(1R,2R,4S,5S,9R,10S,13R)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h14-17,21-22H,1,4-12H2,2-3H3/t14-,15+,16-,17-,18-,19+,20+/m1/s1 |
Clé InChI |
AMOBKAMJSKCUFH-IRIQXGSBSA-N |
SMILES isomérique |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)C)CO |
SMILES canonique |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)CO |
Synonymes |
candicandiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




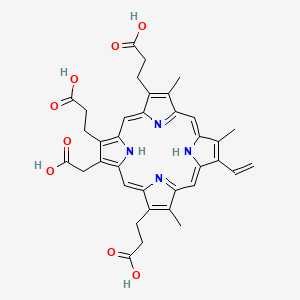
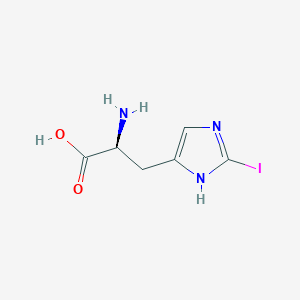
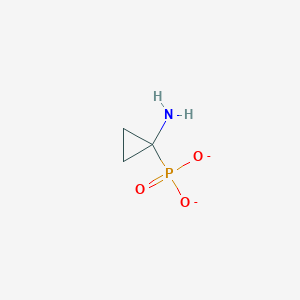
![[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1257658.png)
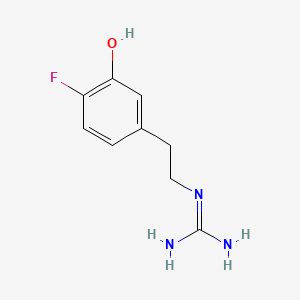
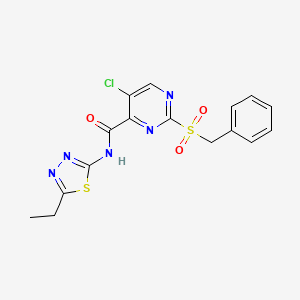
![Acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury](/img/structure/B1257662.png)


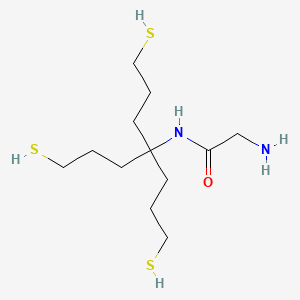
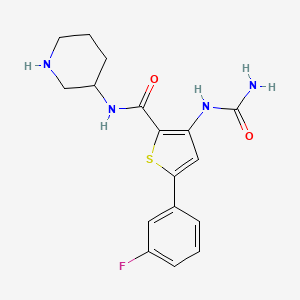
![(5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid](/img/structure/B1257674.png)
